N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
Description
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of quinoline and sulfonamide groups in its structure imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-11-21(12-8-17)26(30(28,29)22-13-9-18(2)10-14-22)16-20-15-19-5-3-4-6-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUZQVJBULPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets and pathways within biological systems. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of quinoline and sulfonamide groups in its structure, which imparts a wide range of chemical and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
